molecular formula C18H20N2O2 B3301809 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) CAS No. 912852-16-5

4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)

Cat. No.: B3301809
CAS No.: 912852-16-5
M. Wt: 296.4 g/mol
InChI Key: NNRICBNLCILRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) is 296.152477885 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) typically involves the coupling of aromatic amines through oxidative reactions. The process begins with the oxidation of aniline derivatives to form the corresponding diphenylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions under controlled conditions. The use of catalysts and specific reaction parameters, such as temperature and pressure, ensures the efficient synthesis of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) involves its interaction with molecular targets through its amine and oxy groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular processes. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-aminophenoxy)benzene
  • 1,3-Bis(p-aminophenoxy)benzene
  • 1,3-Phenylene bis(p-aminophenyl) ether
  • 4,4’-(m-Phenylenedioxy)dianiline
  • m-Bis(p-aminophenoxy)benzene

Uniqueness

4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both cyclohexa-1,3-dien-1-amine and 1,3-phenylenebis(oxy) groups enhances its reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

4-[3-(4-aminocyclohexa-1,3-dien-1-yl)oxyphenoxy]cyclohexa-1,3-dien-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-4,6,8,10,12H,5,7,9,11,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRICBNLCILRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC=C1N)OC2=CC(=CC=C2)OC3=CC=C(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699643
Record name 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912852-16-5
Record name 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 2
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 3
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 4
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 5
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Reactant of Route 6
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.